Cas no 5883-84-1 (2-(4-Ethoxyphenyl)-1h-indole)

2-(4-Ethoxyphenyl)-1h-indole 化学的及び物理的性質
名前と識別子
-
- 2-(4-Ethoxyphenyl)-1h-indole
- 5883-84-1
- CS-0207008
- AB01315499-02
- 2-(4-Ethoxyphenyl)-1H-indole, AldrichCPR
- 2-(4-ethoxyphenyl)-1H-indole
- BBL021276
- AKOS005143694
- 1H-Indole, 2-(4-ethoxyphenyl)-
- BS-32599
- STK893982
- NCGC00320380-01
-
- MDL: MFCD05224899
- インチ: InChI=1S/C16H15NO/c1-2-18-14-9-7-12(8-10-14)16-11-13-5-3-4-6-15(13)17-16/h3-11,17H,2H2,1H3
- InChIKey: MKEFYFHAXIUFLA-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 237.115364102Da
- どういたいしつりょう: 237.115364102Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
2-(4-Ethoxyphenyl)-1h-indole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E677710-500mg |
2-(4-Ethoxyphenyl)-1H-indole |
5883-84-1 | 500mg |
$ 230.00 | 2022-06-05 | ||
Matrix Scientific | 207781-5g |
2-(4-Ethoxyphenyl)-1H-indole |
5883-84-1 | 5g |
$488.00 | 2023-09-09 | ||
Chemenu | CM232875-1g |
2-(4-Ethoxyphenyl)-1H-indole |
5883-84-1 | 95%+ | 1g |
$475 | 2023-02-02 | |
TRC | E677710-100mg |
2-(4-Ethoxyphenyl)-1H-indole |
5883-84-1 | 100mg |
$ 70.00 | 2022-06-05 | ||
Matrix Scientific | 207781-10g |
2-(4-Ethoxyphenyl)-1H-indole |
5883-84-1 | 10g |
$738.00 | 2023-09-09 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1277678-1g |
2-(4-Ethoxyphenyl)-1H-indole |
5883-84-1 | 95% | 1g |
¥3902.00 | 2024-05-07 | |
Chemenu | CM232875-1g |
2-(4-Ethoxyphenyl)-1H-indole |
5883-84-1 | 95%+ | 1g |
$338 | 2021-08-04 | |
TRC | E677710-1g |
2-(4-Ethoxyphenyl)-1H-indole |
5883-84-1 | 1g |
$ 340.00 | 2022-06-05 | ||
A2B Chem LLC | AI53162-250mg |
2-(4-Ethoxyphenyl)-1h-indole |
5883-84-1 | 95% | 250mg |
$187.00 | 2024-04-19 | |
A2B Chem LLC | AI53162-1g |
2-(4-Ethoxyphenyl)-1h-indole |
5883-84-1 | 95% | 1g |
$423.00 | 2024-04-19 |
2-(4-Ethoxyphenyl)-1h-indole 関連文献
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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9. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
2-(4-Ethoxyphenyl)-1h-indoleに関する追加情報
Exploring the Versatile Applications of 2-(4-Ethoxyphenyl)-1H-indole (CAS No. 5883-84-1) in Modern Chemistry
The compound 2-(4-Ethoxyphenyl)-1H-indole (CAS No. 5883-84-1) is a fascinating heterocyclic molecule that has garnered significant attention in both academic and industrial research. This indole derivative, characterized by its unique 4-ethoxyphenyl substitution, serves as a valuable building block in organic synthesis and pharmaceutical development. Its molecular structure combines the electron-rich indole core with the ethoxy functional group, creating a versatile scaffold for further chemical modifications.
Recent studies highlight the growing interest in 2-(4-Ethoxyphenyl)-1H-indole as a potential precursor for bioactive compounds. Researchers are particularly excited about its applications in developing novel therapeutic agents, especially in the fields of neurological research and anti-inflammatory drug discovery. The compound's ability to interact with various biological targets makes it a subject of intense investigation in medicinal chemistry laboratories worldwide.
The synthesis of 2-(4-Ethoxyphenyl)-1H-indole typically involves palladium-catalyzed coupling reactions or indole ring formation strategies. Advanced analytical techniques such as NMR spectroscopy and mass spectrometry are routinely employed to characterize this compound. Its physicochemical properties, including solubility in organic solvents and thermal stability, make it particularly suitable for various chemical transformations and material science applications.
In the pharmaceutical industry, 2-(4-Ethoxyphenyl)-1H-indole derivatives are being explored for their potential as selective enzyme inhibitors. The compound's structural features allow for specific interactions with biological macromolecules, making it a promising candidate for drug design projects. Recent patent literature reveals increasing interest in this scaffold for developing treatments targeting neurodegenerative disorders and metabolic diseases.
The material science community has also recognized the value of 2-(4-Ethoxyphenyl)-1H-indole in developing organic electronic materials. Its conjugated π-system and ability to form stable thin films make it interesting for OLED technology and organic photovoltaic applications. Researchers are investigating its charge transport properties and potential use in molecular electronics devices.
From a commercial perspective, the demand for 2-(4-Ethoxyphenyl)-1H-indole has been steadily increasing, particularly from contract research organizations and pharmaceutical companies. Suppliers typically offer this compound with high purity grades (≥98%) for research purposes. The global market for such specialized indole derivatives is expected to grow significantly in the coming years, driven by expanding applications in drug discovery and material science.
Quality control of 2-(4-Ethoxyphenyl)-1H-indole involves rigorous analytical testing, including HPLC analysis and residual solvent testing. Reputable manufacturers provide comprehensive certificates of analysis and ensure proper storage conditions to maintain the compound's stability. Researchers should pay attention to the compound's storage requirements, typically recommending protection from light and moisture to preserve its integrity.
Recent advancements in green chemistry have led to more sustainable synthetic routes for 2-(4-Ethoxyphenyl)-1H-indole. Scientists are developing catalyst systems that reduce waste generation and improve atom economy in its production. These innovations align with the growing emphasis on environmentally friendly synthesis in the chemical industry.
The scientific literature contains numerous examples of 2-(4-Ethoxyphenyl)-1H-indole serving as a key intermediate in complex molecular architectures. Its versatility allows for various functional group transformations, enabling the creation of diverse compound libraries for high-throughput screening programs. This flexibility makes it particularly valuable in combinatorial chemistry approaches.
As research continues, 2-(4-Ethoxyphenyl)-1H-indole (CAS No. 5883-84-1) maintains its position as an important tool in modern chemical research. Its unique combination of structural features and reactivity patterns ensures its continued relevance across multiple scientific disciplines. Future developments will likely reveal even more applications for this versatile compound in both life sciences and advanced materials research.
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